molecular formula C23H18ClN3O3S2 B2397678 N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE CAS No. 313395-55-0

N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B2397678
CAS No.: 313395-55-0
M. Wt: 483.99
InChI Key: TVVIHTZZZUMACI-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiazole ring . The intermediate thiazole compound is then reacted with sulfonyl chloride and an amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The compound may also interfere with DNA synthesis and repair, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3S2/c1-15-6-12-18(13-7-15)32(29,30)27-20-5-3-2-4-19(20)22(28)26-23-25-21(14-31-23)16-8-10-17(24)11-9-16/h2-14,27H,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVIHTZZZUMACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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